molecular formula C15H14O4 B5907547 1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one

Cat. No.: B5907547
M. Wt: 258.27 g/mol
InChI Key: ZEHWMWZBLLSRRW-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog, derived from the natural compound curcumin, which is found in turmeric. EF24 has been shown to have anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

Target of Action

CCG-12732, also known as (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . The compound also targets myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) .

Mode of Action

CCG-12732 inhibits the RhoA transcriptional signaling pathway by acting downstream of Rho . It blocks serum response factor (SRF)-driven transcription stimulated by various proteins involved in the RhoA pathway . The compound also inhibits the nuclear accumulation of MRTF-A .

Biochemical Pathways

The RhoA pathway and the SRF transcriptional program are the primary biochemical pathways affected by CCG-12732 . These pathways play a significant role in various cellular processes, including cell adhesion, migration, invasion, and proliferation . By inhibiting these pathways, CCG-12732 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Pharmacokinetics

The compound’s ability to inhibit the rhoa pathway and mrtf-a suggests that it can effectively penetrate cells to exert its effects

Result of Action

CCG-12732 has been shown to have inhibitory effects on cellular events triggered by MRTF-A activation, including SRF-mediated gene expression and cell migration . It also inhibits the growth of certain cancer cell lines and stimulates apoptosis in metastasis-prone cell lines . Furthermore, CCG-12732 has been shown to modulate mitochondrial functions, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable under various conditions, which makes it suitable for long-term storage and transportation.
However, this compound also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. This compound is also relatively expensive compared to other compounds, which may limit its use in large-scale experiments.

Future Directions

1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one has shown promising results in various preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some future directions for research on this compound include:
1. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
2. Studying the potential of this compound as a chemopreventive agent for various types of cancer.
3. Exploring the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Investigating the potential of this compound as a therapeutic agent for inflammatory bowel disease (IBD) and other inflammatory conditions.
5. Studying the potential of this compound as a radioprotective agent for cancer patients undergoing radiation therapy.
Conclusion:
This compound, or this compound, is a synthetic compound that has shown promising results in various preclinical studies. This compound has anti-inflammatory, antioxidant, and anticancer properties, and has potential therapeutic applications in various diseases. Further research is needed to explore the full potential of this compound as a therapeutic agent.

Synthesis Methods

1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one can be synthesized using a simple and efficient method. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde and furyl-3-acetone in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-(2-furyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. This compound has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
This compound has also been studied for its anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. This compound has also been shown to inhibit the growth and proliferation of cancer cells by regulating cell cycle progression.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-14-8-5-11(10-15(14)18-2)13(16)7-6-12-4-3-9-19-12/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWMWZBLLSRRW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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